molecular formula C23H24N4O4S2 B2964161 N-(3-acetamidophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954039-74-8

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2964161
CAS No.: 954039-74-8
M. Wt: 484.59
InChI Key: LSTBFZBRPRMYLZ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into rhodanine-3-acetic acid derivatives, closely related to the chemical structure of interest, demonstrated potential as antimicrobial agents. These compounds were synthesized and tested against a variety of bacterial, mycobacterial, and fungal pathogens. The derivatives showed significant activity, particularly against mycobacteria, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent antimicrobial properties. Such studies suggest potential applications in developing new antimicrobial therapies (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Another avenue of research involves the synthesis of benzothiazole derivatives bearing different heterocyclic rings, utilizing structures similar to the compound . These compounds were evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases. Some derivatives showed considerable anticancer activity, indicating the potential of such chemical structures in cancer therapy research (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties

The optoelectronic properties of thiazole-based polythiophenes, synthesized through amidification reactions involving thiazole-containing monomers, were explored for potential applications in electronic and optoelectronic devices. These conducting polymers exhibited optical band gaps and kinetic properties suggesting their utility in various electronic applications, demonstrating the versatility of thiazole derivatives in materials science (Camurlu & Guven, 2015).

Antimicrobial and Anti-Salmonella Typhi Activity

Further research on 2-amino-1,3,4-oxadiazole derivatives revealed significant antibacterial activity against Salmonella typhi. These findings underscore the potential of chemically similar compounds in treating bacterial infections, highlighting the broad spectrum of biological activities associated with these molecular frameworks (Salama, 2020).

Anti-inflammatory Activity

Studies on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. Such research contributes to the development of new anti-inflammatory agents, further expanding the potential therapeutic applications of these chemical structures (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-15(28)25-17-7-5-8-18(10-17)26-22(30)14-33-23-27-19(13-32-23)11-21(29)24-12-16-6-3-4-9-20(16)31-2/h3-10,13H,11-12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTBFZBRPRMYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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